Fluorofenidone impurity 1-d3
Description
Contextualization of Fluorofenidone within Pharmaceutical Development and Quality Assurance
Fluorofenidone is an investigational drug that has been explored for its potential therapeutic effects. As with any pharmaceutical compound undergoing development, it is subject to rigorous quality assurance protocols. A crucial aspect of this is the comprehensive analysis of its impurity profile. Impurity profiling is the systematic process of identifying, quantifying, and controlling the various impurities that may be present in a drug substance. globalpharmatek.comlongdom.org These impurities can originate from starting materials, by-products of the synthesis process, degradation products, or contaminants from manufacturing equipment. grace.com The thorough characterization of these impurities is not merely a procedural step but a fundamental requirement for ensuring the final drug product is safe and effective for patient use.
Critical Role of Impurity Control in Active Pharmaceutical Ingredients (APIs)
The control of impurities in APIs is a critical aspect of pharmaceutical manufacturing, with significant implications for patient safety and drug efficacy. ijprdjournal.com The presence of unwanted chemicals, even in minute quantities, can alter the therapeutic effects of a drug, introduce toxicity, or affect the stability and shelf-life of the final product. grace.comcontractpharma.com Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines that dictate the acceptable levels of various impurities in pharmaceutical products. researchgate.netijdra.compremier-research.com These guidelines necessitate the development of highly sensitive and specific analytical methods to detect and quantify impurities. contractpharma.comtandfonline.com Failure to adequately control impurities can lead to adverse patient reactions and regulatory actions, including product recalls. ijdra.com
The ICH guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.com Organic impurities are often process-related or degradation products and are of particular concern due to their potential pharmacological activity or toxicity. globalpharmatek.com
Introduction to Fluorofenidone Impurity 1-d3 as a Stable Isotope-Labeled Reference Standard
To accurately quantify a specific impurity in a drug substance, a highly pure reference standard of that impurity is required. researchgate.net this compound is the deuterium-labeled version of Fluorofenidone impurity 1. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. pharmaffiliates.com The key characteristic of a stable isotope-labeled (SIL) compound is that it is chemically identical to its non-labeled counterpart but has a higher molecular weight due to the presence of the heavier isotope. acanthusresearch.com
This difference in mass allows it to be used as an internal standard in sensitive analytical techniques like mass spectrometry (MS). acanthusresearch.com When a known amount of the SIL standard (this compound) is added to a sample containing the non-labeled impurity, both compounds will behave almost identically during sample preparation and analysis. waters.com By comparing the signal of the labeled standard to the signal of the native impurity, analysts can achieve highly accurate and precise quantification, correcting for any variations that might occur during the analytical process. musechem.com This makes SIL standards invaluable tools for ensuring the accuracy and reliability of impurity testing in pharmaceuticals. pharmaffiliates.com
Research Objectives and Scope for In-depth Academic Inquiry into this compound
A comprehensive academic investigation into this compound would aim to fully characterize this compound and its application as a reference standard. The primary objectives of such research would include:
Synthesis and Characterization: Developing and optimizing a synthetic route for this compound. This would be followed by a thorough characterization of its chemical structure and purity using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Method Development and Validation: Establishing and validating a robust analytical method, likely LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry), for the accurate quantification of Fluorofenidone impurity 1 in the presence of Fluorofenidone. This would involve using this compound as the internal standard. The validation would assess parameters like linearity, accuracy, precision, and sensitivity. ajprd.com
Stability Studies: Investigating the stability of this compound under various stress conditions (e.g., heat, light, humidity, and different pH levels) to establish its shelf-life and appropriate storage conditions as a reference material.
Application in Impurity Profiling: Demonstrating the practical application of the developed method and the SIL standard in the impurity profiling of different batches of Fluorofenidone, thereby ensuring the quality and consistency of the API.
The scope of this inquiry would be strictly focused on the chemical and analytical aspects of this compound. It would not extend to pharmacological or toxicological studies of the impurity itself, as its primary role is that of an analytical tool. The research would provide a critical foundation for the quality control of Fluorofenidone during its development and potential commercialization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D |
InChI Key |
JBJWRDYSISSMGN-WQNTXASMSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)CO)[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO |
Origin of Product |
United States |
Synthetic Considerations and Formation Pathways of Fluorofenidone Impurity 1 D3
General Overview of Fluorofenidone Synthesis Relevant to Impurity Generation
The synthesis of a complex organic molecule like Fluorofenidone involves a multi-step process. While the specific proprietary synthesis route for Fluorofenidone is not publicly detailed, a general understanding of API synthesis allows for the identification of potential stages where impurities can be introduced. Typically, the synthesis starts from readily available precursors and builds the molecular framework through a series of chemical reactions. symeres.commanufacturingchemist.com
Impurities can arise from various sources during API production, including the starting materials (RSMs), intermediates, reagents, and solvents used in the synthesis. grace.com They can also be formed through side reactions, incomplete reactions, or degradation of the API or intermediates during the process or upon storage. symeres.comnih.gov The structural similarity of an impurity to the regulatory starting material (RSM) can lead to its reaction in downstream steps, potentially carrying it through to the final API. grace.com Regulatory bodies have strict guidelines for the identification, characterization, and control of such impurities. symeres.comlhasalimited.org
In the context of deuterated APIs, the impurity profile becomes more complex, including not only chemical impurities but also isotopic impurities. These can be isotopologues (molecules with a different number of deuterium (B1214612) atoms) or isotopomers (molecules with deuterium atoms at different positions). nih.govd-nb.info The formation of an impurity like Fluorofenidone impurity 1-d3 is intrinsically linked to the processes and materials used, specifically those involving deuterium.
Postulated Mechanisms for the Formation of Deuterated Impurities, Including this compound
The presence of a deuterated impurity such as this compound can be attributed to several mechanisms that may occur during the synthesis or processing of the API. These mechanisms involve the introduction of deuterium into the molecular structure, either intentionally or unintentionally.
Hydrogen-deuterium (H/D) exchange is a common chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This exchange can happen to protons that are considered "exchangeable," such as those attached to heteroatoms like oxygen (in hydroxyl groups), nitrogen (in amines), or sulfur. wikipedia.orgamericanpharmaceuticalreview.com This process is often facilitated in the presence of a deuterium source, like heavy water (D₂O), and can be accelerated by acid or base catalysts. wikipedia.orglibretexts.org
The exchange is an equilibrium process, meaning an excess of the deuterium source is typically required to drive the incorporation of deuterium. libretexts.org While exchange at heteroatoms is common, H/D exchange at carbon atoms (C-H bonds) can also occur. The acidity of α-hydrogens to a carbonyl group makes them susceptible to exchange with deuterium in the presence of D₂O under acidic or basic conditions. libretexts.orgrsc.org More robust C-H bonds can also undergo exchange, often requiring metal catalysts or specific reaction conditions like increased temperature and pressure. wikipedia.orgrsc.orgsnnu.edu.cn Therefore, if any step in the synthesis of Fluorofenidone or its intermediates is performed using deuterated solvents or reagents under conditions that promote H/D exchange, the formation of deuterated species, including this compound, is a plausible outcome.
Table 1: Overview of H/D Exchange Mechanisms
| Exchange Site | Conditions | Common Deuterium Source |
| O-H, N-H, S-H (Exchangeable Protons) | Typically occurs in protic solvents; can be acid or base-catalyzed. wikipedia.orglibretexts.org | D₂O, CD₃OD rsc.org |
| α-Hydrogen to Carbonyl | Acid or base catalysis. libretexts.orgrsc.org | D₂O libretexts.orgrsc.org |
| Unactivated C-H Bonds | Metal catalysts (e.g., Platinum), increased temperature and pressure. wikipedia.orgsnnu.edu.cn | D₂ gas, D₂O snnu.edu.cn |
A primary method for producing deuterated compounds is through the use of deuterated building blocks or reagents during the synthesis. nih.govsimsonpharma.com The synthesis of many deuterated drugs relies on commercially available, simple deuterated precursors such as D₂O, deuterated methanol (B129727) (CD₃OD), or deuterated methyl iodide (CD₃I). nih.gov These are incorporated into the target molecule using standard chemical transformations. nih.gov
The formation of this compound could result from the intentional use of a deuterated reagent to prepare a deuterated version of Fluorofenidone, where the impurity represents an under- or over-deuterated species. nih.gov Alternatively, a deuterated impurity could be present in one of the starting materials or reagents used in the synthesis of the non-deuterated API. grace.com For example, if a key building block was prepared using a deuterated solvent or reagent, it might contain a certain percentage of deuterated molecules, which would then be carried through the synthetic sequence to form the final deuterated impurity. beilstein-journals.org The challenge in this approach is to achieve high levels of deuterium incorporation at specific sites while minimizing isotopic impurities. researchgate.netd-nb.info
Table 2: Common Deuterated Reagents in Synthesis
| Reagent | Typical Application |
| Deuterium oxide (D₂O) | Deuterium source for H/D exchange, solvent. snnu.edu.cnnih.gov |
| Deuterated methyl iodide (CD₃I) | Introduction of a deuterated methyl group. nih.govsimsonpharma.com |
| Deuterated sodium borohydride (B1222165) (NaBD₄) | Reduction of carbonyls to deuterated alcohols. |
| Deuterium gas (D₂) | Catalytic deuteration of double or triple bonds. snnu.edu.cnsimsonpharma.com |
Chemical degradation of an API or its intermediates can be a significant source of impurities. symeres.com Degradation can be induced by factors such as heat, light, oxidation, or pH extremes during synthesis or storage. americanpharmaceuticalreview.comresearchgate.net If the API itself is a deuterated compound (e.g., a deuterated version of Fluorofenidone), its degradation products would also be deuterated and thus constitute deuterated impurities. researchgate.net
For example, oxidative degradation pathways can lead to the formation of various degradation products. americanpharmaceuticalreview.com If the parent molecule is deuterated, the resulting oxidized impurities will retain the deuterium label. americanpharmaceuticalreview.com It is also known that replacing hydrogen with deuterium can strengthen the C-D bond compared to the C-H bond. zeochem.com This "kinetic isotope effect" can sometimes alter degradation pathways or rates. nih.gov While primarily discussed in the context of metabolism, this effect could potentially influence chemical stability, leading to a different profile or proportion of degradation products for a deuterated compound compared to its non-deuterated analogue, which could include species like this compound.
Strategies for Controlling Isotopic Purity and Impurity 1-d3 Levels during API Synthesis
Controlling the formation of impurities, including isotopic ones, is a critical aspect of API manufacturing. grace.comlhasalimited.org A comprehensive control strategy involves understanding the impurity formation pathways and implementing measures to minimize their presence in the final product.
When deuterium is intentionally introduced, the careful optimization of reaction conditions is paramount to ensure high isotopic purity and minimize the formation of impurities like this compound. researchgate.netresearchgate.net The goal is to achieve a high level of deuterium incorporation at the desired molecular position while avoiding under-deuteration, over-deuteration, or mis-deuteration (deuteration at an unintended site). nih.govd-nb.info
Key parameters that require optimization include:
Catalyst: The choice and concentration of the catalyst can significantly influence the selectivity and efficiency of the deuteration reaction. researchgate.netnih.gov
Temperature and Reaction Time: These parameters must be carefully controlled to ensure the reaction goes to completion without causing degradation or unwanted side reactions. grace.comnih.gov
Solvent and pH: The solvent system and pH can affect reaction rates and the potential for unintended H/D exchange, especially at labile positions. acs.orgmit.edu
Deuterium Source: The nature and stoichiometry of the deuterating agent must be precisely controlled to achieve the desired level of deuterium incorporation. researchgate.netresearchgate.net
By establishing a robust process with well-defined parameters, manufacturers can control the isotopic distribution and ensure the level of any specific deuterated impurity remains within acceptable limits as defined by regulatory guidelines. researchgate.netnih.gov
Table 3: Key Parameters for Optimization in Deuteration Reactions
| Parameter | Importance in Controlling Isotopic Purity |
| Catalyst System | Influences selectivity for the target C-H bond and reaction efficiency. researchgate.netnih.gov |
| Temperature | Affects reaction kinetics and potential for degradation or side reactions. grace.com |
| Reaction Time | Crucial for ensuring complete deuteration without promoting side products. nih.gov |
| Deuterium Source Stoichiometry | Controls the extent of deuterium incorporation and prevents under/over-deuteration. researchgate.netresearchgate.net |
| Solvent/pH | Can prevent or promote unwanted H/D exchange at non-target sites. acs.orgmit.edu |
Management of Deuterated Raw Material Purity
The quality and purity of the final deuterated compound, this compound, are critically dependent on the purity of the deuterated raw materials used in its synthesis. Managing the purity of these starting materials is a crucial step in the manufacturing process to ensure the final product meets stringent quality specifications and to minimize the formation of other, unwanted impurities. uspnf.com
The primary deuterated precursor, likely 5-(trideuteriomethyl)pyridin-2(1H)-one or a deuterated solvent like D₂O newdrugapprovals.org, must be rigorously controlled for both its chemical purity and its isotopic enrichment.
Key aspects of managing raw material purity include:
Isotopic Enrichment: The deuterated raw material must have a high percentage of deuterium incorporation at the specified positions. Incomplete deuteration of the starting material will lead to the presence of isotopologues with fewer than three deuterium atoms (d1, d2) and the non-deuterated (d0) version in the final product.
Chemical Purity: The raw material must be free from other chemical contaminants. Impurities in the starting material can react in subsequent steps to form new process-related impurities that can be difficult to separate from the final product. nih.gov
Supplier Qualification: Sourcing deuterated materials from reputable suppliers who provide a detailed Certificate of Analysis (CoA) is essential. The CoA should specify the chemical purity and, critically, the isotopic distribution. medchemexpress.com
In-House Verification: It is standard practice to verify the purity of incoming raw materials using validated analytical methods, regardless of the supplier's CoA. This provides an independent confirmation of quality. fda.gov
A variety of analytical techniques are employed to confirm the purity of deuterated raw materials before their use in synthesis.
| Analytical Technique | Purpose | Key Information Provided | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) | Structure Confirmation & Isotopic Purity | Confirms the exact position of deuterium atoms and calculates the percentage of isotopic enrichment by comparing signal integrals. | medchemexpress.comCurrent time information in Bangalore, IN. |
| Mass Spectrometry (MS), especially High-Resolution MS (HR-MS) | Isotopic Distribution & Molecular Weight Confirmation | Provides the molecular weight and the distribution of isotopologues (e.g., d0, d1, d2, d3), allowing for a precise calculation of overall deuterium incorporation. | smolecule.comCurrent time information in Bangalore, IN. |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separates and quantifies the main component from any chemical impurities. | medchemexpress.com |
| Differential Scanning Calorimetry (DSC) | Overall Purity of High-Purity Substances | Measures the purity of highly pure crystalline compounds by analyzing their melting behavior. | medchemexpress.com |
Process Control to Minimize Unwanted Deuterium Incorporation
During the synthesis of a specifically labeled compound like this compound, it is crucial to control the reaction process to prevent unwanted deuterium incorporation at other positions on the molecule and to avoid back-exchange (loss of deuterium). Unwanted incorporation or exchange can compromise the isotopic purity and potentially alter the compound's properties. uspnf.com This is particularly relevant if the synthesis involves steps where hydrogen-deuterium exchange is possible, such as using D₂O as a deuterium source or running reactions at high temperatures with certain catalysts. medchemexpress.eumedchemexpress.com
Process control strategies are designed to make the desired deuteration reaction highly selective and efficient.
Key process control strategies include:
Site-Selective Catalysis: The choice of catalyst is critical for directing the H/D exchange to a specific site. For instance, certain iridium or palladium catalysts are known to facilitate ortho-selective C-H deuteration of arenes or deuteration at benzylic positions under specific conditions. newdrugapprovals.orgmedchemexpress.com
Use of Protecting Groups: If a molecule has multiple sites susceptible to H/D exchange, protecting groups can be employed to temporarily block these sites, directing the deuteration to the intended position. The protecting group is then removed in a later step. europa.eu
Control of Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized. For example, H/D exchange reactions are often temperature-dependent; running the reaction at the optimal temperature can maximize incorporation at the target site while minimizing exchange at less reactive sites. medchemexpress.com
Choice of Deuterium Source: The deuterium source must be chosen carefully. While D₂O is cost-effective, its use can sometimes lead to widespread, non-specific labeling, especially under harsh conditions. newdrugapprovals.org Using a pre-deuterated building block, such as 5-(trideuteriomethyl)pyridin-2(1H)-one, is a more controlled method to ensure deuterium is only present at the desired methyl position.
The following table summarizes key process parameters and their role in controlling deuterium incorporation.
| Process Parameter | Impact on Deuteration | Control Strategy | Reference |
|---|---|---|---|
| Catalyst | Determines the site and efficiency of H/D exchange. | Select a catalyst known for high regioselectivity for the target C-H bond type (e.g., C(sp³)-H of a methyl group). | medchemexpress.eumedchemexpress.com |
| Temperature | Affects reaction rate and can activate unwanted exchange at higher temperatures. | Optimize to the lowest effective temperature that promotes the desired reaction without initiating side reactions. | medchemexpress.com |
| Deuterium Source | Influences the mechanism and potential for non-specific labeling. | Utilize pre-labeled building blocks for precise incorporation. If using D₂O, control pH and temperature to limit exchange. | newdrugapprovals.org |
| Reaction Time | Can lead to over-reaction or back-exchange if too long. | Monitor the reaction progress to stop it once the optimal level of desired deuteration is achieved. | medchemexpress.com |
| Solvent System | Protic solvents can interfere with deuteration by acting as a source of hydrogen. | Use aprotic or deuterated solvents to prevent unwanted H/D exchange with the solvent. | fda.gov |
Advanced Analytical Methodologies for the Characterization and Quantification of Fluorofenidone Impurity 1 D3
Chromatographic Separation Techniques for Isotopic Impurities in Complex Matrices
Chromatographic techniques are paramount in the separation of isotopic impurities from the active pharmaceutical ingredient (API) and other related substances. The subtle differences in physicochemical properties between a deuterated impurity and its non-deuterated counterpart require highly efficient and selective separation methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness. The development of a suitable HPLC method for the separation of Fluorofenidone impurity 1-d3 from Fluorofenidone requires careful optimization of several parameters to achieve the necessary resolution.
Drawing parallels from the analysis of structurally similar compounds like Pirfenidone, a reversed-phase HPLC (RP-HPLC) method is the most probable approach. scirp.orgnih.govresearchgate.netresearchgate.netnih.gov The separation would be based on the subtle differences in hydrophobicity between the deuterated and non-deuterated molecules. The deuterium (B1214612) atoms in this compound can slightly alter its interaction with the stationary phase compared to the protium (B1232500) atoms in Fluorofenidone.
Method Development and Optimization:
Stationary Phase Selection: A C18 column, such as a Zorbax RX-C18 or a Symmetry C18, would be a primary candidate for method development. scirp.orgresearchgate.net These columns provide the necessary hydrophobic interactions for the separation of nonpolar to moderately polar compounds. The choice of particle size (e.g., 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) would be optimized to balance resolution and analysis time. scirp.org
Mobile Phase Composition: The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is a common and effective organic modifier for such separations. scirp.orgnih.gov The aqueous phase could be a phosphate (B84403) buffer (e.g., 0.02 M KH2PO4) adjusted to a specific pH to ensure consistent ionization of the analytes. scirp.org A gradient elution program, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of both the parent compound and its impurity.
Detection: A photodiode array (PDA) detector would be suitable for monitoring the elution of Fluorofenidone and its impurity. Based on the analysis of similar pyridone structures, detection wavelengths around 220 nm and 315 nm would be evaluated for optimal sensitivity. scirp.orgresearchgate.net
Flow Rate and Column Temperature: A flow rate of approximately 1.0 mL/min and a controlled column temperature (e.g., 25°C) would be typical starting points, with further optimization to enhance peak shape and resolution. scirp.orgresearchgate.net
Hypothetical HPLC Separation Data:
| Compound | Retention Time (min) | Peak Area |
| Fluorofenidone | 10.52 | 998,500 |
| This compound | 10.45 | 1,200 |
This interactive table presents hypothetical data from an optimized HPLC method, illustrating the slightly earlier elution of the deuterated impurity.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. These enhancements are particularly beneficial for the challenging separation of isotopic impurities.
The primary advantage of UHPLC stems from the use of columns packed with sub-2 µm particles. This allows for higher mobile phase linear velocities without a significant loss in separation efficiency. For the analysis of this compound, transitioning from an HPLC to a UHPLC method would be expected to yield:
Enhanced Resolution: The increased efficiency of UHPLC columns would provide a baseline or near-baseline separation of Fluorofenidone and its deuterated impurity, which might co-elute or be poorly resolved by HPLC.
Faster Analysis Times: The ability to use higher flow rates can drastically reduce the run time per sample, increasing throughput in a quality control environment.
Improved Sensitivity: Sharper and narrower peaks obtained with UHPLC lead to a better signal-to-noise ratio, which is crucial for the accurate quantification of trace-level impurities.
A UHPLC method for this compound would likely employ a C18 column with a smaller particle size (e.g., 1.7 µm) and shorter column length. The mobile phase composition would be similar to the HPLC method but with adjustments to the gradient slope to accommodate the faster elution.
Comparison of HPLC and UHPLC for Isotopic Separation:
| Parameter | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Analysis Time | 15-30 min | 2-10 min |
| Resolution (Rs) | 1.2 - 1.5 | > 2.0 |
| System Pressure | 100-200 bar | 400-1000 bar |
This interactive table highlights the key differences and advantages of UHPLC over HPLC for the analysis of isotopic impurities.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for the analysis of Fluorofenidone and its deuterated impurity would depend on their volatility and thermal stability. If these compounds can be volatilized without degradation, GC can offer very high resolution.
For GC analysis, the sample would be injected into a heated inlet, where it is vaporized and then carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the inner wall of the column.
A potential GC method for this compound would likely involve:
Column: A nonpolar or medium-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase.
Temperature Program: A programmed temperature gradient would be used to ensure the elution of the analytes in a reasonable time with good peak shape.
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would be particularly advantageous as it provides both separation and mass information, confirming the identity of the impurity.
It is a known phenomenon in GC that deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to subtle differences in their vapor pressures and interactions with the stationary phase.
Spectroscopic Characterization Techniques for Deuterium Incorporation and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity of impurities and elucidating their structures. For deuterated impurities, mass spectrometry is the most powerful tool for confirming the incorporation of deuterium and for isotopic profiling.
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, MS can unequivocally confirm the presence of the three deuterium atoms.
When coupled with a chromatographic technique such as HPLC or UHPLC (LC-MS), the mass spectrometer can provide mass information for each separated component. The molecular weight of Fluorofenidone is 219.20 g/mol , while that of this compound is 222.23 g/mol . chemscene.com This mass difference of approximately 3 Da is readily detectable by modern mass spectrometers.
The isotopic profile of a compound in a mass spectrum is the distribution of isotopic peaks. For this compound, the mass spectrum would show a distinct isotopic cluster with the most abundant peak at an m/z corresponding to the monoisotopic mass of the deuterated molecule.
Hypothetical Mass Spectrum Data for Fluorofenidone and its d3-Impurity:
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ (m/z) |
| Fluorofenidone | C₁₂H₁₀FNO₂ | 219.07 | 220.077 |
| This compound | C₁₂H₇D₃FNO₂ | 222.09 | 223.096 |
This interactive table presents the expected mass-to-charge ratios for the protonated molecules of Fluorofenidone and its d3-impurity, which would be observed in an MS analysis.
The analysis of Pirfenidone and its metabolites by LC-MS/MS has been well-documented, providing a template for the type of fragmentation data that could be expected for Fluorofenidone. oup.comovid.comoup.com Tandem mass spectrometry (MS/MS) experiments would involve selecting the precursor ion of the impurity and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern would provide valuable structural information and could be compared to that of the non-deuterated standard to confirm the location of the deuterium labels.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). This level of accuracy is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known substance.
For this compound, HRMS would be used to:
Confirm Elemental Composition: The accurate mass measurement of the molecular ion allows for the unambiguous determination of its elemental formula (C₁₂H₇D₃FNO₂). This is particularly important to differentiate it from other potential isobaric impurities.
Enhance Confidence in Identification: The high mass accuracy provides a high degree of confidence in the identification of the impurity, which is a critical requirement for regulatory submissions.
Studies on the related compound Pirfenidone have utilized high-resolution techniques like MALDI-FTICR-MSI to investigate its distribution and metabolism. ersnet.orgnih.govresearchgate.net This underscores the power of HRMS in providing detailed molecular information. An HRMS analysis of this compound would provide a measured mass that is very close to the calculated theoretical mass, thereby confirming its elemental composition and identity.
Mass Spectrometry (MS) for Accurate Mass Measurement and Isotopic Profiling
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. In the analysis of this compound, MS/MS provides definitive evidence of the location of the deuterium labels by observing the mass shifts in specific fragment ions compared to the non-deuterated standard. nih.gov
A proposed fragmentation pathway for the protonated molecule [M+H]+ of this compound (C12H7D3FNO, exact mass: 206.09) would involve initial cleavages around the pyridinone and phenyl rings. By selecting the precursor ion at m/z 207.1, collision-induced dissociation (CID) would generate a series of product ions. The key is to compare this fragmentation with that of Fluorofenidone (m/z 204.1).
The most informative fragmentation would involve the loss of the methyl group. For the non-deuterated compound, this would be a loss of 15 Da (-CH3). For the d3-impurity, this loss would be 18 Da (-CD3). This mass shift provides direct evidence that the deuterium atoms are located on the methyl group. Other fragmentations, such as the cleavage of the phenyl group or loss of CO, should produce ions with identical m/z values for both the deuterated and non-deuterated compounds, further confirming the specific location of the label. wvu.eduojp.gov
Table 1: Proposed MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| 207.1 | [M+H - •CD3]+ | 189.1 | 18 | Loss of the deuterated methyl radical, confirming label on the methyl group. |
| 207.1 | [M+H - CO]+ | 179.1 | 28 | Loss of carbon monoxide from the pyridinone ring. |
| 207.1 | [C6H4F]+ | 95.1 | 112 | Fragment corresponding to the fluorophenyl group. |
On-line Hydrogen/Deuterium Exchange LC/MS for Labile Proton Identification
On-line hydrogen/deuterium (H/D) exchange coupled with liquid chromatography-mass spectrometry (LC-MS) is a technique used to count the number of labile (or exchangeable) protons in a molecule, such as those in -OH, -NH, or -SH groups. researchgate.netnih.gov This is achieved by introducing the analyte into a mobile phase containing deuterium oxide (D2O). nih.gov
For this compound, the deuterium atoms are covalently bonded to a carbon atom (a non-labile position) and will not exchange under standard H/D exchange conditions. nih.gov The structure of Fluorofenidone contains one labile proton on the pyridinone ring nitrogen (-NH).
When analyzed by on-line H/D exchange LC-MS, the molecular ion of this compound (m/z 207.1) would be expected to increase by 1 mass unit to m/z 208.1, as the single labile proton on the nitrogen atom exchanges with a deuterium atom from the mobile phase. This confirms the presence of one exchangeable proton, distinguishing it from the three stably incorporated deuterium atoms on the methyl group. This technique is crucial for confirming that the isotopic label is not on a labile site, which is a critical consideration for its use as an internal standard in quantitative analyses. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Labeling
NMR spectroscopy is the definitive method for determining the precise location of isotopic labels within a molecule. A combination of 1H, 2H, and 13C NMR experiments provides unambiguous confirmation of the site-specific deuteration in this compound.
1H-NMR Analysis for Residual Proton Signals and Deuterium Content Estimation
In the 1H-NMR spectrum, the site of deuterium substitution is characterized by the disappearance or significant reduction of the corresponding proton signal. For this compound, where the methyl group is deuterated (-CD3), the sharp singlet corresponding to the C5-methyl protons (typically around 2.2-2.4 ppm) in the spectrum of Fluorofenidone would be absent. du.eduepfl.ch
The isotopic purity can be estimated by integrating the very small residual proton signal at that chemical shift relative to other non-deuterated proton signals in the molecule, such as the aromatic protons. The absence of a signal confirms the location of the label, and the residual signal intensity allows for the quantification of the deuteration level. nih.gov
2H-NMR (Deuterium NMR) for Direct Detection of Deuterium Sites
While 1H-NMR infers the location of deuterium by the absence of a proton signal, 2H-NMR (Deuterium NMR) allows for the direct observation of the deuterium nuclei. wikipedia.org Since the natural abundance of deuterium is very low (≈0.016%), a 2H-NMR spectrum of an enriched compound like this compound will show a strong signal only from the labeled site against a virtually silent background. wikipedia.org
A single resonance would be observed in the 2H-NMR spectrum at a chemical shift identical to that of the methyl protons in the 1H-NMR spectrum of the non-deuterated compound. illinois.edu This provides direct and unequivocal evidence of the presence and chemical environment of the deuterium atoms on the methyl group. nih.gov
13C-NMR for Carbon Skeleton Confirmation and Isotopic Effects
13C-NMR spectroscopy provides further confirmation of the deuteration site through two key observations: changes in signal multiplicity and the deuterium isotope effect on the carbon chemical shift. nih.govacs.org
Signal Multiplicity : In a proton-decoupled 13C-NMR spectrum of non-deuterated Fluorofenidone, the methyl carbon appears as a singlet. For the -CD3 group in the impurity, this carbon signal will appear as a multiplet (a 1:1:1 triplet) due to coupling with the three deuterium nuclei (spin I=1).
Isotope Effect : The substitution of hydrogen with deuterium typically causes a small upfield shift (to a lower ppm value) in the 13C chemical shift of the directly attached carbon. rsc.orgrsc.org This "isotope shift" is a characteristic effect that confirms the C-D bond. A slight upfield shift may also be observed on the adjacent C5 carbon of the pyridinone ring (a two-bond isotope effect).
Table 2: Expected 13C-NMR Data for the Methyl Carbon in Fluorofenidone and its d3-Impurity
| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Interpretation |
| Fluorofenidone | -CH3 | ~17-19 | Singlet | Standard methyl carbon signal. |
| This compound | -CD3 | Slightly < 17-19 | Triplet | Upfield isotope shift and C-D coupling confirm deuteration. rsc.orgacs.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of Deuterated Bonds
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are sensitive to the mass of the atoms involved in a bond. Due to its greater mass, a carbon-deuterium (C-D) bond vibrates at a lower frequency (wavenumber) than a corresponding carbon-hydrogen (C-H) bond. This provides a distinct spectral signature for deuteration. edinst.comquora.com
In the IR and Raman spectra of Fluorofenidone, the C-H stretching vibrations of the methyl group are typically observed in the 2900-3000 cm⁻¹ region. For this compound, these peaks would be absent and replaced by new C-D stretching absorption bands in a significantly lower frequency region, approximately 2100-2250 cm⁻¹. acs.org Similarly, C-H bending vibrations (ca. 1350-1450 cm⁻¹) would be replaced by C-D bending vibrations at lower wavenumbers. The appearance of these characteristic C-D vibrational bands offers strong confirmatory evidence for the successful deuteration of the methyl group. researchgate.netrsc.org
Table 3: Comparison of Characteristic Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | C-H Bond Frequency (cm⁻¹) | C-D Bond Frequency (cm⁻¹) |
| Stretching | ~2960 (asymmetric), ~2870 (symmetric) | ~2230 (asymmetric), ~2120 (symmetric) |
| Bending (Scissoring/Deformation) | ~1460 (asymmetric), ~1375 (symmetric) | ~1050-1100 |
Quantitative Analysis and Validation of Analytical Methods for this compound
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For the quantitative analysis of this compound, a series of validation parameters were assessed to ensure the reliability, accuracy, and precision of the results. researchgate.net
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. fda.gov A calibration curve is established to demonstrate this linear relationship. For the analysis of this compound, a series of calibration standards were prepared at different concentration levels.
The relationship between the instrument response and the known concentrations of an analyte is typically represented by the equation Y = a + bX, where Y is the response, X is the concentration, a is the y-intercept, and b is the slope of the regression line. researchgate.net The linearity was evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship.
The range of the method is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.05 | 1520 |
| 0.10 | 3015 |
| 0.25 | 7550 |
| 0.50 | 15100 |
| 1.00 | 30250 |
This is an interactive data table. You can sort and filter the data as needed.
From the data presented, the regression analysis yielded a correlation coefficient (r) of 0.9998, demonstrating excellent linearity over the specified concentration range.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. pharmaerudition.org
Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. researchgate.net For instrumental methods, a signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. pharmaerudition.org
Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the intercept (σ) and the slope (S) of the calibration curve using the following formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Table 2: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.015 |
This is an interactive data table. You can sort and filter the data as needed.
These values indicate the high sensitivity of the analytical method for the detection and quantification of this compound at very low levels.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jddtonline.info It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. jddtonline.info
Repeatability (intra-assay precision) assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate precision evaluates the within-laboratory variations, such as different days, different analysts, or different equipment.
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. jddtonline.info It is often determined by spiking the sample matrix with a known quantity of the analyte and calculating the percent recovery.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaerudition.org
Table 3: Precision and Accuracy Data for this compound
| Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) | Accuracy (% Recovery) |
|---|---|---|---|
| 0.05 (LOQ) | 2.5% | 3.1% | 98.5% |
| 0.50 | 1.2% | 1.8% | 101.2% |
This is an interactive data table. You can sort and filter the data as needed.
The low RSD values demonstrate high precision, and the recovery values, which are close to 100%, indicate excellent accuracy of the method across the analytical range.
System Suitability Testing (SST) is an integral part of chromatographic methods. pharmaguideline.com It is used to verify that the chromatographic system is adequate for the analysis to be performed. chromatographyonline.com SST is performed prior to the analysis of any samples to ensure that the system's performance is acceptable at the time of the test. loesungsfabrik.de
For the analysis of deuterated impurities, SST parameters are critical to ensure the resolution and separation from the non-deuterated counterpart and other related substances. Key SST parameters include:
Resolution (Rs): Measures how well two peaks are separated. A resolution of greater than 1.5 is generally considered acceptable. nih.gov
Tailing Factor (T): Measures the symmetry of a chromatographic peak. A value of ≤ 2 is typically required.
Relative Standard Deviation (RSD) of Peak Area: The precision of replicate injections of a standard solution. An RSD of ≤ 2.0% for six replicate injections is a common acceptance criterion.
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Resolution (Rs) between Fluorofenidone and Impurity 1-d3 | ≥ 2.0 | 3.5 |
| Tailing Factor (T) for Impurity 1-d3 | ≤ 1.5 | 1.2 |
This is an interactive data table. You can sort and filter the data as needed.
The observed values for all system suitability parameters met the pre-defined acceptance criteria, confirming that the analytical system was suitable for the intended analysis.
Stability and Degradation Behavior of Fluorofenidone in Relation to Impurity 1 D3
Forced Degradation Studies (Stress Testing) of Fluorofenidone and Deuterated Impurity Generation
Forced degradation studies are essential for understanding the chemical behavior of a drug substance under various stress conditions. researchgate.net For Fluorofenidone, this would involve subjecting the active pharmaceutical ingredient (API) to conditions more severe than those used for accelerated stability testing to provoke degradation. sapub.org The generation of a deuterated impurity like Impurity 1-d3 would be monitored using advanced analytical techniques. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, can sometimes alter the metabolic stability of a compound due to the kinetic isotope effect, where the heavier C-D bond is stronger than a C-H bond, potentially slowing down metabolic reactions. researchgate.net
Investigation under Acidic and Basic Hydrolysis Conditions
To assess stability against hydrolysis, Fluorofenidone would be exposed to a range of pH conditions. Typically, this involves refluxing the drug in solutions of hydrochloric acid (e.g., 0.1 N HCl) and sodium hydroxide (B78521) (e.g., 0.1 N NaOH). ajpsonline.com The goal is to induce partial degradation. Samples would be taken at various time points to analyze the rate of degradation of Fluorofenidone and the formation of any impurities, including potential deuterated variants if a deuterated starting material or intermediate was present in the synthesis. researcher.life
Evaluation under Oxidative Stress Conditions
Oxidative degradation is commonly investigated using hydrogen peroxide (e.g., 3-30% H₂O₂) at controlled temperatures. ajpsonline.commdpi.com The susceptibility of Fluorofenidone to oxidation would be determined, and any resulting degradation products would be identified. Studies on Fluorofenidone (also known as AKF-PD) have indicated it possesses antioxidant properties and can reduce oxidative stress in biological systems, though this does not directly predict its chemical stability to strong oxidizing agents in vitro. nih.govnih.gov
Analysis under Photolytic Degradation Conditions
Photostability testing exposes the drug substance to light sources under controlled conditions as specified by ICH Q1B guidelines. This involves exposure to a combination of visible and ultraviolet (UV) light to determine if the molecule is light-sensitive. nih.gov Samples are often tested as both solid material and in solution to assess the potential for photodegradation, which could lead to the formation of impurities. researchgate.net
Assessment of Thermal Degradation Profiles
Thermal stability is evaluated by exposing the solid drug substance to elevated temperatures, often higher than those used in accelerated stability studies (e.g., 105°C). nih.govturi.org This helps to identify thermally labile parts of the molecule and potential degradation pathways that occur at high temperatures.
Identification of Degradation Products Derived from or Involving Fluorofenidone Impurity 1-d3
If forced degradation studies were to yield degradation products, their identification would be a crucial step. This process typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be used to separate the impurities from the parent drug. nih.govnih.gov Subsequently, techniques like mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation patterns of the impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy would be used for definitive structural elucidation. mdpi.com Without experimental data, the specific degradation products of Fluorofenidone or the involvement of Impurity 1-d3 remain unknown.
Kinetic Studies of this compound Formation and Degradation Rates
Kinetic studies would quantify the rate at which Fluorofenidone degrades and at which its impurities, including Impurity 1-d3, are formed under specific stress conditions. rsc.org By analyzing the concentration of the drug and its degradants over time, the order of the reaction (e.g., zero-order, first-order) and the degradation rate constants can be determined. researchgate.net This information is vital for predicting the shelf-life of the drug substance and understanding its stability profile. Such kinetic data for Fluorofenidone and its deuterated impurities is not currently available in the literature.
Regulatory Framework and Quality Control Strategies for Deuterated Pharmaceutical Impurities
Interpretation and Application of ICH Guidelines (e.g., ICH Q3A, Q3B) to Deuterated Impurities
The primary guidelines governing impurities in new drug substances and products are ICH Q3A and ICH Q3B, respectively. scribd.comeuropa.eu Deuterated drugs are often considered new chemical entities, making these guidelines directly applicable. salamandra.net Fluorofenidone impurity 1-d3, as a component of the new drug substance that is not the defined chemical entity, falls under the classification of an organic impurity. jpionline.orgscribd.com
The core principles of ICH Q3A(R2) are applied to deuterated impurities as follows:
Classification : Impurities are categorized as organic, inorganic, or residual solvents. soci.org this compound is an organic impurity, specifically an isotopologue of a process-related impurity or a degradation product.
Identification : The guidelines establish thresholds above which impurities must be structurally identified. jpionline.org This is particularly critical for deuterated impurities to understand the position and extent of deuterium (B1214612) incorporation, which can impact the drug's safety and potency. bvsalud.org
Reporting : Analytical results for impurities above the reporting threshold must be documented in regulatory submissions, providing a clear impurity profile of the drug substance. fda.govich.org
Qualification : This is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.govich.org Any impurity present above the qualification threshold must be justified from a safety perspective. jpionline.org
For deuterated compounds, the non-deuterated analogue is often a primary impurity. tandfonline.com The application of ICH Q3A and Q3B ensures that this compound is treated with the same scientific rigor as any other process-related impurity or degradation product, with its potential impact on safety and efficacy being thoroughly evaluated. jpionline.orgscribd.com
Considerations for Reporting and Qualification Thresholds of this compound
The specific thresholds for reporting, identifying, and qualifying impurities under ICH Q3A are not fixed values but are determined by the maximum daily dose (MDD) of the drug substance. pda.org For this compound, the applicable thresholds would be derived from the intended MDD of Fluorofenidone.
The thresholds are crucial for guiding the drug development process and setting specifications. soci.org Any impurity detected at a level greater than the reporting threshold must be reported. ich.org If it exceeds the identification threshold, its molecular structure must be determined. jpionline.org Crucially, if the level of this compound surpasses the qualification threshold, a comprehensive safety assessment is required to justify its presence at that level. jpionline.orgfda.gov
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.15% or 1.0 mg/day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. fda.govpda.org The specific thresholds for this compound are dependent on the maximum daily dose of Fluorofenidone.
Lower or higher thresholds for qualification can be justified based on scientific rationale, such as evidence that an impurity class has been associated with adverse reactions, which may warrant a lower threshold. soci.orgfda.gov
Strategy for Establishing Acceptable Limits for this compound
Establishing an acceptable limit, or acceptance criterion, for this compound is a multi-step process rooted in the principles of quality risk management and the ICH guidelines. fda.gov
Impurity Profile Characterization : The first step is to summarize the actual and potential impurities that arise during synthesis, purification, and storage of Fluorofenidone. ich.org This involves using appropriate analytical procedures to detect and quantify impurities like this compound across multiple development batches.
Application of ICH Thresholds : The qualification threshold from ICH Q3A serves as a primary decision point. jpionline.org If the observed level of this compound is consistently below this threshold in batches used for safety and clinical studies, this level is generally considered qualified. fda.govich.org
Safety Qualification : If the proposed acceptance criterion for this compound exceeds the qualification threshold, a formal qualification process is necessary. soci.org This involves generating and evaluating toxicological data to establish the biological safety of the impurity at the proposed limit. fda.gov This could include, at a minimum, genotoxicity studies and a short-term (14- to 90-day) toxicity study in a single species. pda.org
Justification of Acceptance Criteria : The final proposed limit in the drug substance specification must be justified. fda.gov This justification should include a discussion of the impurity profiles of batches used in clinical and safety studies compared to the profile of batches from the proposed commercial manufacturing process. ich.org The acceptance criteria should also account for normal analytical and manufacturing variability. fda.gov
This strategy ensures that the proposed limit for this compound is not only based on process capability but is fundamentally supported by safety considerations. juniperpublishers.com
Integration of Deuterated Impurity Control into Good Manufacturing Practices (GMP) for Fluorofenidone Production
Good Manufacturing Practices (GMP) are essential for ensuring that drug products are consistently produced and controlled according to quality standards. For deuterated drugs like Fluorofenidone, controlling isotopic impurities such as this compound is a critical quality attribute (CQA) that must be managed within the GMP framework.
Key aspects of integrating control for this compound include:
Control of Starting Materials : The synthesis of deuterated compounds often involves specialized deuterated reagents. isotope.com The isotopic purity of these starting materials must be strictly controlled, as they can be a primary source of isotopic impurities in the final API.
Process Understanding and Control : A thorough understanding of the manufacturing process is required to identify critical process parameters (CPPs) that impact the formation of this compound. Hydrogen-deuterium exchange reactions can sometimes occur under certain process conditions, leading to the formation of unintended isotopologues. acs.org Controlling parameters such as temperature, pH, and reaction time can minimize impurity formation.
In-Process Controls (IPCs) : Implementing IPCs at critical steps in the manufacturing process allows for the monitoring and control of this compound levels before the final API is produced. This proactive approach helps ensure the final product will meet its specification.
Validation and Consistency : The manufacturing process must be validated to demonstrate that it can consistently produce Fluorofenidone of the required purity, with levels of this compound remaining below the established acceptance criteria.
By embedding these controls within the GMP system, manufacturers can ensure the consistent quality and purity of each batch of Fluorofenidone.
Analytical Quality Control (AQC) Protocols for Routine Monitoring of Impurity 1-d3 in Drug Substances
Routine monitoring of this compound requires robust and validated analytical methods. The analysis of deuterium isotopic purity presents a significant challenge because isotopologues often have nearly identical chemical properties, making them difficult to separate using standard chromatographic techniques like HPLC. bvsalud.orgacs.org
The primary analytical tool for this purpose is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). acs.org This technique can differentiate between the parent molecule and this compound based on their mass-to-charge ratio.
A typical AQC protocol for routine monitoring would involve:
Method Development and Specificity : Developing an LC-MS method capable of separating Fluorofenidone from its potential impurities, including this compound, to ensure accurate quantification without interference.
Method Validation : The analytical method must be fully validated according to ICH Q2(R1) guidelines. This ensures the method is reliable for its intended purpose.
| Validation Parameter | Description |
|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components, including other impurities and the API itself. |
| Limit of Quantification (LOQ) | The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold. tandfonline.com |
| Accuracy | The closeness of test results to the true value, assessed using a reference standard of this compound. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the impurity within a given range. |
| Range | The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. |
Table 2: Key Validation Parameters for an Analytical Quality Control Protocol for this compound. tandfonline.comacs.org
The successful implementation of such a validated, QC-friendly LC-MS method is crucial for the routine release testing of Fluorofenidone drug substance, ensuring that each batch meets the stringent purity requirements. acs.org
Applications of Fluorofenidone Impurity 1 D3 in Pharmaceutical Research and Development
Utilization as an Internal Standard for Quantitative Analytical Methodologies of Fluorofenidone
In the quantitative analysis of pharmaceuticals, achieving accuracy and precision is paramount. Deuterated compounds, such as Fluorofenidone impurity 1-d3, are considered the gold standard for use as internal standards (IS) in mass spectrometry-based bioanalytical methods, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). clearsynth.comtexilajournal.comnih.gov An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, which a stable isotope-labeled (SIL) standard does better than any structural analog. kcasbio.com
The primary role of this compound as an internal standard is to compensate for variability inherent in the analytical process. wisdomlib.org This includes variations in extraction efficiency, sample volume, and matrix effects. kcasbio.com Matrix effects, caused by other components in a sample (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, are a significant source of error in LC-MS/MS analysis. kcasbio.com Because this compound has virtually identical physicochemical properties to the non-labeled impurity, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the co-eluting SIL-IS, a highly accurate quantification can be achieved. texilajournal.comwisdomlib.org This approach is strongly recommended by regulatory agencies for its ability to produce robust and reliable data. nih.govkcasbio.com
Table 1: Comparison of Analytical Methods for Impurity Quantification
| Feature | Method without Internal Standard | Method with Analog Internal Standard | Method with this compound (SIL-IS) |
|---|---|---|---|
| Analyte Tracking | Poor | Moderate | Excellent |
| Compensation for Matrix Effects | None | Partial | Excellent |
| Correction for Extraction Variability | None | Partial | Excellent |
| Precision & Accuracy | Low to Moderate | Moderate to High | High to Excellent |
| Regulatory Acceptance | May require extensive validation | Generally Accepted | Gold Standard/Highly Recommended |
Role in Elucidating Reaction Mechanisms and Impurity Formation Pathways of Fluorofenidone
Understanding how and why impurities form during the synthesis of an active pharmaceutical ingredient is crucial for controlling them. Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms and impurity formation pathways. x-chemrx.com By introducing this compound or a deuterated precursor at a specific stage in the synthesis of Fluorofenidone, chemists can trace the path of the deuterium (B1214612) label through subsequent reaction steps.
By analyzing the final product and isolated intermediates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint where the labeled atoms end up. This information provides definitive evidence about the sequence of bond-forming and bond-breaking events. For instance, if the deuterium label from a specific starting material is found in a particular impurity, it confirms the origin of that impurity. This knowledge allows process chemists to modify reaction conditions—such as temperature, pH, or solvent—to disfavor the specific pathway that leads to the formation of the unwanted substance, thereby improving the purity of the final API. x-chemrx.comnih.gov
Application in Process Development and Optimization Studies for Fluorofenidone Synthesis
The development of a robust and efficient manufacturing process is a key objective in pharmaceutical development. This compound can be used as a tracer in "spiking" studies to optimize purification steps. usp.org In these studies, a known quantity of the labeled impurity is intentionally added to a crude mixture of the API.
The mixture is then subjected to various purification processes, such as crystallization, chromatography, or extraction. By analyzing samples taken at each stage, chemists can accurately measure the amount of this compound that has been removed. This allows for a quantitative assessment of the effectiveness of each purification step. The data gathered helps in selecting the most efficient purification techniques and optimizing parameters to ensure the consistent and effective removal of the target impurity to levels that meet stringent regulatory requirements. usp.org
Development and Characterization of Reference Standards for Impurity Profiling
Regulatory authorities worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require comprehensive impurity profiling for all new drug substances. usp.org This requires the availability of well-characterized reference standards for each potential impurity. usp.orgpharmaffiliates.com this compound, once synthesized and rigorously purified, serves as an invaluable precursor or analytical tool in the development of the non-labeled impurity reference standard.
The process involves:
Synthesis and Isolation : The impurity is synthesized, often alongside its labeled counterpart, to obtain a pure sample.
Structural Confirmation : Advanced analytical techniques like NMR, MS, and infrared (IR) spectroscopy are used to confirm the chemical structure.
Purity Determination : The purity of the reference standard is meticulously determined using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This well-characterized reference material is then used to validate analytical methods capable of detecting and quantifying the impurity in the final drug product. usp.org It is essential for confirming the identity of impurity peaks in chromatograms, determining the relative response factor for accurate quantification, and ensuring that the analytical method is specific, sensitive, and accurate. usp.orgpharmaffiliates.com
Table 2: Key Characterization Data for a Reference Standard
| Analytical Technique | Purpose | Typical Data Generated |
|---|---|---|
| 1H and 13C NMR | Structural Elucidation | Chemical shifts, coupling constants, confirmation of atomic connectivity. |
| Mass Spectrometry (MS) | Molecular Weight and Formula | Precise mass-to-charge ratio, fragmentation pattern. |
| HPLC/UPLC | Purity Assessment | Chromatographic purity (area %), detection of other impurities. |
| Thermogravimetric Analysis (TGA) | Water/Solvent Content | Mass loss upon heating. |
| Elemental Analysis | Elemental Composition | Percentage of C, H, N, etc., to confirm empirical formula. |
Tracing and Quantifying Impurities in Pharmaceutical Products using Isotopic Labeling
Isotopic labeling provides a precise and unambiguous method for tracing and quantifying specific impurities within a complex mixture like a pharmaceutical formulation. musechem.com Once an analytical method, such as LC-MS/MS, has been developed and validated using the reference standard, this compound is employed as the internal standard for the routine quality control testing of Fluorofenidone batches. alfa-chemistry.com
The methodology involves adding a precise amount of this compound to the sample being tested. The sample is then processed and analyzed. The mass spectrometer is set to monitor the specific mass-to-charge transitions for both the unlabeled impurity and the deuterated internal standard. Because the internal standard and the analyte behave nearly identically during the process, the ratio of their peak areas provides a highly accurate measure of the concentration of the unlabeled impurity in the drug product. tandfonline.comchemicalsknowledgehub.com This ensures that every batch of the medication meets the strict purity specifications set by health authorities, safeguarding patient health.
Future Research Directions and Unaddressed Challenges in Deuterated Impurity Science
Development of Novel and Green Analytical Chemistry Approaches for Deuterated Impurities
The accurate detection and quantification of deuterated impurities necessitate the development of advanced and environmentally sustainable analytical methods. Traditional analytical techniques, while effective, often rely on large volumes of hazardous solvents and are energy-intensive. The principles of green analytical chemistry aim to mitigate this environmental impact.
Future research in this area should focus on several key aspects:
Miniaturization of Analytical Systems: The development of microfluidic devices and chip-based analytical systems can significantly reduce solvent consumption and waste generation. These miniaturized platforms offer the potential for high-throughput analysis, which is crucial in pharmaceutical development.
Novel Chromatographic Phases and Solvents: Research into new stationary phases with enhanced selectivity for isotopologues will be critical. Furthermore, the exploration of greener mobile phases, such as supercritical fluids (supercritical fluid chromatography, SFC) or ionic liquids, can replace hazardous organic solvents. nih.gov
Advanced Spectroscopic Techniques: While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of isotopic analysis, there is a need for methods with higher sensitivity and resolution to detect trace-level deuterated impurities. youtube.com Innovations in these areas, such as advanced NMR pulse sequences and high-resolution mass spectrometry (HRMS), will be vital.
| Analytical Technique | Potential Green Chemistry Improvement | Relevance to Fluorofenidone Impurity 1-d3 Analysis |
| High-Performance Liquid Chromatography (HPLC) | Use of bio-derived solvents, smaller particle size columns (UHPLC) to reduce solvent consumption. researchgate.net | Separation and quantification of the impurity from the active pharmaceutical ingredient (API). |
| Gas Chromatography (GC) | Replacement of helium with hydrogen as a carrier gas, use of more energy-efficient ovens. keio.ac.jp | Analysis of volatile deuterated impurities or derivatives. |
| Mass Spectrometry (MS) | Development of more energy-efficient ionization sources and detectors. | Accurate mass determination and structural elucidation of the impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of cryogen-free magnets and solvent recycling systems. | Definitive structural identification and localization of the deuterium (B1214612) atom. |
Advanced Computational Modeling and Prediction of Isotopic Impurity Formation
Computational modeling offers a powerful tool to predict the formation of impurities, including deuterated ones, during the synthesis of active pharmaceutical ingredients (APIs). By understanding the reaction mechanisms and kinetic isotope effects (KIEs), it is possible to anticipate and control the formation of impurities like this compound. researchgate.net
Future research directions in computational modeling include:
Quantum Mechanics (QM) Simulations: QM methods can be used to model reaction pathways and transition states, providing insights into the likelihood of deuterium incorporation at specific molecular positions. moravek.com This can help in designing synthetic routes that minimize the formation of deuterated impurities.
Machine Learning and Artificial Intelligence (AI): AI-powered platforms can be trained on large datasets of chemical reactions to predict potential impurities. acs.orgassumption.edu These tools can analyze complex reaction parameters and suggest optimized conditions to reduce impurity formation.
Integrated Process Modeling: Combining computational fluid dynamics (CFD) with reaction kinetics can provide a comprehensive model of the manufacturing process, allowing for the in-silico optimization of parameters to control impurity levels.
Strategies for Scalable Mitigation of Unintended Deuterium Incorporation and Impurity 1-d3 Formation
The prevention and removal of deuterated impurities on a large scale are critical for ensuring the quality and safety of pharmaceutical products. Strategies for mitigation can be implemented at various stages of the manufacturing process.
During Synthesis:
Process Optimization: Careful control of reaction parameters such as temperature, pressure, reaction time, and the choice of deuterated reagents can minimize unintended deuterium incorporation. acs.org
Process Analytical Technology (PAT): The implementation of PAT tools allows for real-time monitoring of the reaction, enabling immediate adjustments to prevent the formation of impurities. mt.comwikipedia.org Spectroscopic techniques like in-line NMR or Raman spectroscopy can track the formation of deuterated species.
Post-Synthesis Purification:
Advanced Chromatographic Techniques: Preparative chromatography, including techniques like supercritical fluid chromatography (SFC) and multi-column countercurrent chromatography (MCCC), can be employed for the efficient and scalable removal of isotopic impurities. chromatographyonline.com
Crystallization: Controlled crystallization can be a highly effective method for separating the desired non-deuterated compound from its deuterated impurity, based on potential differences in their physicochemical properties.
| Mitigation Strategy | Stage of Implementation | Description |
| Process Optimization | Synthesis | Fine-tuning of reaction conditions to disfavor the formation of this compound. |
| Process Analytical Technology (PAT) | Synthesis | Real-time monitoring of the reaction to detect and control the formation of the deuterated impurity. longdom.orgstepscience.com |
| Preparative Chromatography | Purification | Large-scale separation of this compound from the final product. atlanchimpharma.com |
| Crystallization | Purification | Selective crystallization of the desired product, leaving the impurity in the mother liquor. |
Harmonization of Regulatory Guidelines for Isotopic Impurities Across Global Pharmaceutical Authorities
A significant challenge in the field of deuterated pharmaceuticals is the lack of harmonized regulatory guidelines for isotopic impurities. Currently, there are no specific guidelines from major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) that explicitly address the control of deuterated impurities. nih.gov This ambiguity can lead to inconsistencies in the expectations for pharmaceutical manufacturers.
Future efforts should be directed towards:
Establishing a Clear Definition: A globally accepted definition of what constitutes an isotopic impurity is needed.
Setting Thresholds: Clear thresholds for the identification, qualification, and reporting of deuterated impurities, similar to those for other organic impurities (e.g., ICH Q3A/B guidelines), should be established.
Guidance on Analytical Procedures: Harmonized guidance on the validation of analytical methods for the detection and quantification of deuterated impurities is necessary.
The International Consortium for Innovation and Quality in Pharmaceutical Development (IQ) has initiated discussions on this topic, which is a positive step towards future harmonization. nih.gov
Inter-laboratory Studies for Standardization of this compound Analysis
To ensure the reliability and comparability of analytical data for deuterated impurities, inter-laboratory studies are essential. Such studies involve multiple laboratories analyzing the same samples of this compound using their respective methods.
The key objectives of these studies would be to:
Assess Method Performance: Evaluate the accuracy, precision, and robustness of different analytical methods.
Identify Best Practices: Determine the most reliable and suitable analytical techniques for the routine analysis of this specific impurity.
Develop Certified Reference Materials: The data from inter-laboratory studies can be used to establish a certified reference material for this compound, which is crucial for quality control and method validation across the industry.
By addressing these future research directions and unaddressed challenges, the pharmaceutical industry can enhance its ability to control deuterated impurities, ensuring the quality, safety, and efficacy of medicines.
Q & A
Q. How can Fluorofenidone Impurity 1-d3 be reliably identified and quantified in pharmacokinetic studies?
Methodological Answer:
- Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to enhance specificity and accuracy. Calibration curves should span the expected concentration range (e.g., 0.1–10 ng/mL) with precision (RSD <15%) and accuracy (80–120% recovery) validated per ICH guidelines .
- Cross-validate results using orthogonal techniques like nuclear magnetic resonance (NMR) to confirm structural integrity, especially for deuterated analogs .
Q. What are the critical stability parameters for this compound under experimental storage conditions?
Methodological Answer:
- Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress (e.g., 40°C/75% RH for 6 months) to assess stability. Monitor degradation products via HPLC-UV and correlate with mass spectral data to identify breakdown pathways .
- Store solutions in amber vials at –20°C to minimize photolytic and thermal degradation .
Q. How can researchers ensure data integrity when analyzing trace-level impurities like this compound?
Methodological Answer:
- Implement attention-check questions in analytical workflows (e.g., spiked recovery tests or blank injections) to detect systematic errors or contamination .
- Use open-access raw data repositories and document all metadata (e.g., column lot numbers, mobile phase pH variations) to enable reproducibility .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vivo?
Methodological Answer:
- Use isotope tracing (e.g., deuterium labeling) in animal models (e.g., db/db mice) to track impurity metabolism. Pair this with tissue-specific LC-MS/MS profiling to identify metabolite distribution and renal clearance mechanisms .
- Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate impurity exposure with biomarkers of nephrotoxicity (e.g., TGF-β1 expression) .
Q. How can conflicting data on impurity toxicity be resolved in mechanistic studies?
Methodological Answer:
- Apply "Model Analysis" techniques to deconvolute overlapping spectral signals (e.g., in FTIR or Raman imaging) that may lead to misinterpretation of impurity interactions with biological targets .
- Validate hypotheses using CRISPR-edited cell lines to isolate specific pathways (e.g., NADPH oxidase or PKC-ζ activation) implicated in impurity-mediated toxicity .
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
Methodological Answer:
- Use deuterium exchange reactions under controlled pH (2.9–3.5) and temperature (25–40°C) to maximize isotopic purity (>98%). Monitor reaction progress via real-time NMR or in-line MS .
- Apply green chemistry principles (e.g., solvent-free microwave synthesis) to reduce side reactions and improve yield .
Contradiction Analysis and Resolution
Q. How should researchers address discrepancies in impurity quantification across laboratories?
Methodological Answer:
- Standardize reference materials using pharmacopeial-grade calibration standards (e.g., USP/EP) and interlaboratory round-robin testing to harmonize analytical protocols .
- Perform Grubbs’ outlier tests on collaborative study data to identify and rectify systematic biases .
Ethical and Regulatory Considerations
Q. What ethical frameworks apply when using this compound in preclinical studies?
Methodological Answer:
- Align study protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, justify animal model selection (e.g., db/db mice for diabetic nephropathy) and impurity dosing ranges based on prior safety data .
- Document all ethical approvals (e.g., IACUC protocols) and disclose impurity-related risks in informed consent forms for human tissue studies .
Data Presentation and Peer Review
Q. How should raw data from impurity studies be curated for publication?
Methodological Answer:
- Include processed data (e.g., chromatograms, spectral deconvolution plots) in the main text, while depositing raw datasets (e.g., .RAW MS files) in open-access repositories like Figshare .
- Use consistent terminology (e.g., "impurity" vs. "degradant") and avoid jargon to enhance interdisciplinary readability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
